Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate
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Overview
Description
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is a chemical compound with the molecular formula C35H62O3. It is known for its unique structure, which includes a long octadecyl chain and a benzoate group substituted with two 2-methylbutan-2-yl groups. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate typically involves esterification reactions. One common method is the reaction of octadecanol with 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and cosmetics for its stabilizing properties.
Mechanism of Action
The mechanism of action of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the hydroxyl and 2-methylbutan-2-yl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a propionate group instead of a benzoate group.
Octadecyl di-t-butyl-4-hydroxyhydrocinnamate: Similar antioxidant properties but different structural features.
Uniqueness
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is unique due to its specific substitution pattern on the benzoate group, which imparts distinct chemical and biological properties. Its long octadecyl chain also contributes to its hydrophobic nature, making it suitable for applications in non-polar environments .
Properties
CAS No. |
71656-10-5 |
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Molecular Formula |
C35H62O3 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C35H62O3/c1-8-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-38-33(37)29-27-30(34(4,5)9-2)32(36)31(28-29)35(6,7)10-3/h27-28,36H,8-26H2,1-7H3 |
InChI Key |
RTMMKKSOVKHHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Origin of Product |
United States |
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